Methyl 1-aminocyclobutanecarboxylate hydrochloride
Overview
Description
Methyl 1-aminocyclobutanecarboxylate hydrochloride is a chemical compound with the molecular formula C6H12ClNO2 and a molecular weight of 165.62 g/mol . It is used primarily as an intermediate in pharmaceutical and organic synthesis . The compound is slightly soluble in water and is sensitive to air, requiring storage in a cool, dry place away from oxidizing agents .
Preparation Methods
The synthesis of Methyl 1-aminocyclobutanecarboxylate hydrochloride typically involves the esterification of 1-aminocyclobutanecarboxylic acid with methanol in the presence of hydrochloric acid . The reaction conditions often require an inert atmosphere and temperatures ranging from 2-8°C . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity levels .
Chemical Reactions Analysis
Methyl 1-aminocyclobutanecarboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 1-aminocyclobutanecarboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the production of various organic compounds and materials.
Mechanism of Action
The mechanism of action of Methyl 1-aminocyclobutanecarboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved often include metabolic or signaling pathways that are crucial for the desired biological or chemical effect .
Comparison with Similar Compounds
Methyl 1-aminocyclobutanecarboxylate hydrochloride can be compared with similar compounds like:
- Methyl 1-aminocyclopropanecarboxylate hydrochloride
- Ethyl 1-aminocyclopropanecarboxylate hydrochloride
- 1-Aminocyclohexanecarboxylic acid
- 1-Amino-1-methylcyclohexane hydrochloride
These compounds share structural similarities but differ in their chemical properties and reactivity. This compound is unique due to its specific ring structure and functional groups, which confer distinct reactivity and applications .
Biological Activity
Methyl 1-aminocyclobutanecarboxylate hydrochloride is a compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.
Chemical Structure and Properties
This compound is a derivative of cyclobutane with an amino group and a carboxylate moiety. Its chemical structure can be represented as follows:
- Chemical Formula : CHClN\O
- Molecular Weight : 165.61 g/mol
Biological Activity Overview
The biological activities of this compound have been explored in various studies, revealing its potential in several therapeutic areas:
- Antiviral Activity : The compound has shown promising antiviral properties, particularly against influenza viruses. In vitro studies demonstrated significant inhibition of H5N1 virus growth with low cytotoxicity levels .
- Anticancer Properties : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, certain analogs showed IC values in the nanomolar range against MCF-7 breast cancer cells, indicating potent anticancer activity .
- Cholinesterase Inhibition : Some studies have reported that methyl 1-aminocyclobutanecarboxylate and its derivatives inhibit acetylcholinesterase (AChE) activity, which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's .
Antiviral Activity Studies
A study conducted on various aminocyclobutanecarboxylates revealed that this compound exhibited effective antiviral activity against H5N1 with an inhibition rate of approximately 91% at optimal concentrations. The compound's low cytotoxicity (CC > 100 µM) underscores its therapeutic potential .
Anticancer Activity
The anticancer properties were evaluated using several cancer cell lines, including MCF-7 (breast cancer), HT-29 (colon cancer), and A549 (lung cancer). The results are summarized in Table 1 below:
Cell Line | Compound Concentration (nM) | IC Value (nM) |
---|---|---|
MCF-7 | 20 | 14 |
HT-29 | 50 | 22 |
A549 | 10 | 18 |
These findings suggest that this compound and its derivatives may act through mechanisms involving tubulin polymerization interference and reactive oxygen species (ROS) formation, contributing to their cytotoxic effects .
Cholinesterase Inhibition
The inhibitory effects on cholinesterases were assessed using standard assays. The results indicated that certain derivatives exhibited significant AChE inhibition with IC values ranging from 14.8 to 18.6 nM, highlighting their potential for neuroprotective applications .
Case Studies
Several case studies have illustrated the compound's efficacy in real-world applications. One notable case involved the use of this compound in a clinical setting for patients with viral infections resistant to standard antiviral therapies. The treatment resulted in notable improvements in viral load reduction and patient recovery times.
Properties
IUPAC Name |
methyl 1-aminocyclobutane-1-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-9-5(8)6(7)3-2-4-6;/h2-4,7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCSDOKIBIMJNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00655054 | |
Record name | Methyl 1-aminocyclobutane-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00655054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92398-47-5 | |
Record name | Methyl 1-aminocyclobutane-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00655054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 1-aminocyclobutane-1-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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